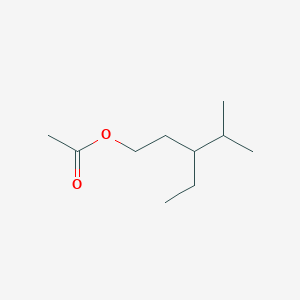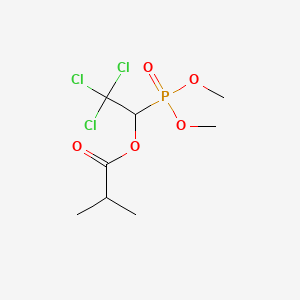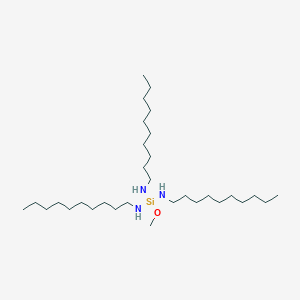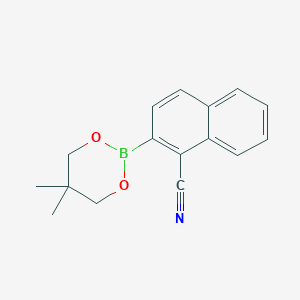
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a naphthalene ring substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile typically involves the reaction of naphthalene-1-carbonitrile with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and organic solvents such as tetrahydrofuran.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its boronic acid moiety makes it a valuable intermediate for the formation of carbon-carbon bonds .
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .
Comparación Con Compuestos Similares
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methoxybenzonitrile
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: Compared to these similar compounds, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is unique due to the presence of the naphthalene ring and the carbonitrile group. These structural features enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
918630-49-6 |
|---|---|
Fórmula molecular |
C16H16BNO2 |
Peso molecular |
265.1 g/mol |
Nombre IUPAC |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C16H16BNO2/c1-16(2)10-19-17(20-11-16)15-8-7-12-5-3-4-6-13(12)14(15)9-18/h3-8H,10-11H2,1-2H3 |
Clave InChI |
APNCLUUJDYOFGR-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
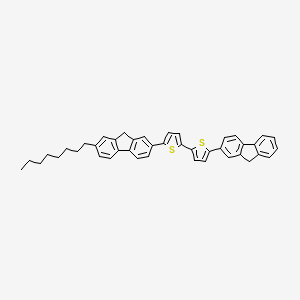

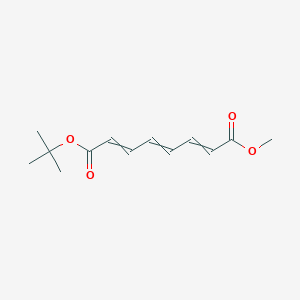
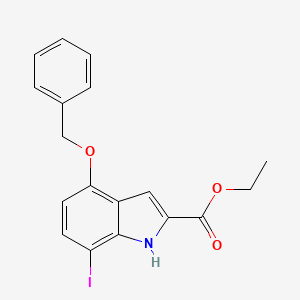
![5-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B14174584.png)
![5-[(4-Nitrophenyl)methyl]pyridin-3-ol](/img/structure/B14174586.png)
![Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate](/img/structure/B14174592.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14174601.png)

